molecular formula C14H11NO B189274 1-(9H-carbazol-1-yl)ethanone CAS No. 23592-69-0

1-(9H-carbazol-1-yl)ethanone

Cat. No. B189274
CAS RN: 23592-69-0
M. Wt: 209.24 g/mol
InChI Key: DJKHQIBUPFQJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-Carbazol-1-yl)ethanone is an organic compound with the chemical formula C14H11NO . It appears as a colorless to yellow crystalline solid .


Synthesis Analysis

A series of carbazole conjugated with different aminophenols and substituted aminophenols were synthesized by base catalyzed condensation reaction . The key intermediate 1-(9H-carbazol-9-yl)-2-chloroethanone, was obtained by Nacylation of carbazole with chloroacetyl chloride .


Molecular Structure Analysis

The molecular structure of 1-(9H-carbazol-1-yl)ethanone consists of a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The molecular formula is C14H11NO .


Chemical Reactions Analysis

In one study, carprofen was treated with methanol to yield methyl (RS)-2-(6-chloro-9H-carbazol-2-yl)propanoate. This methylic ester was then converted to (RS)-2-(6-chloro-9H-carbazol-2-yl)propane hydrazide by treatment with hydrazine hydrate .


Physical And Chemical Properties Analysis

1-(9H-carbazol-1-yl)ethanone is a colorless to yellow crystalline solid . Its melting point is 92-94 degrees Celsius . It has good solubility in common organic solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Biological Activity : This compound has been used in the synthesis of various derivatives for biological evaluation. For instance, Muralikrishna (2018) synthesized derivatives for potential biological activities, including 1-(5-((9H-carbazol-9-yl) methyl)-2- methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone, which was characterized by various spectroscopic techniques (Muralikrishna, 2018).

Radical Scavenging Activity

  • Antioxidant Properties : Naik et al. (2010) explored its conjugation with different aminophenols for synthesizing compounds with radical scavenging activity. They particularly noted the activity of 1-(9H-carbazole-9-yl)-2-(4-hydroxy-3-methoxy-phenylamino)ethanone (Naik, Kumar, & Swetha, 2010).

Optical and Photophysical Investigations

  • Solvatochromic Properties : Asiri et al. (2017) investigated the electronic absorption and emission spectra of DEPO, a derivative synthesized using 1-(9H-carbazol-1-yl)ethanone. This study provided insights into its solvatochromic properties, potentially useful in material science (Asiri, Al-Dies, & Khan, 2017).

Antimicrobial Applications

  • Antibacterial Properties : Murugesan and Selvam (2021) synthesized novel carbazole derivatives, including 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone, which displayed pronounced antibacterial activity (Murugesan & Selvam, 2021).

Chemical Probes and Sensing

  • Chromium Detection : Zhang et al. (2013) developed a carbazole derivative as a selective fluorescent probe for detecting chromium(III), showcasing the utility of 1-(9H-carbazol-1-yl)ethanone derivatives in chemical sensing (Zhang et al., 2013).

Material Science Applications

  • Electrochromic Properties : Hu et al. (2013) synthesized novel polymers containing carbazole and phenyl-methanone units for potential use in electrochromic materials (Hu et al., 2013).

Anticancer Research

  • Docking Studies for Anticancer Activity : Kumar and Pathak (2016) conducted docking studies for designing carbazole derivatives as anticancer agents. They synthesized and characterized compounds like 2-[(4, 5-dihydro-2-substitutedphenyl)imidazol-1-ylamino]-1-(9H-carbazol-9-yl)ethanone, exhibiting promising anticancer activity (Kumar & Pathak, 2016).

properties

IUPAC Name

1-(9H-carbazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-9(16)10-6-4-7-12-11-5-2-3-8-13(11)15-14(10)12/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKHQIBUPFQJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364850
Record name ACETYLCARBAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-carbazol-1-yl)ethanone

CAS RN

23592-69-0
Record name 1-(9H-Carbazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23592-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ACETYLCARBAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9H-carbazol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(9H-carbazol-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(9H-carbazol-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(9H-carbazol-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(9H-carbazol-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(9H-carbazol-1-yl)ethanone

Citations

For This Compound
1
Citations
F Yu, D Li, Y Wei, RM Kang, QX Guo - Tetrahedron, 2018 - Elsevier
The first-ever Diels-Alder reactions of 3-alkenyl indoles with a conjugated alkynyl ketone are reported. These reactions proceed in an atom-economic manner without a catalyst and give …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.